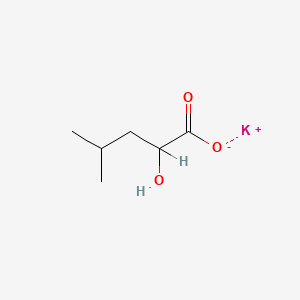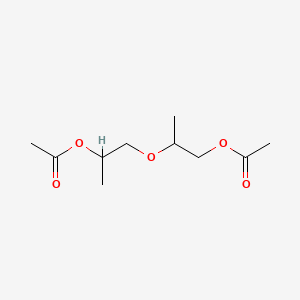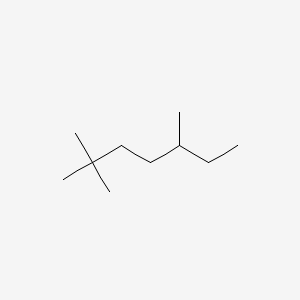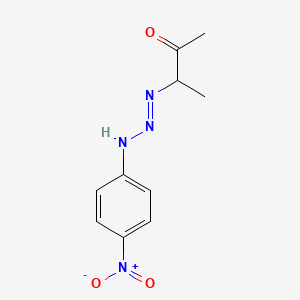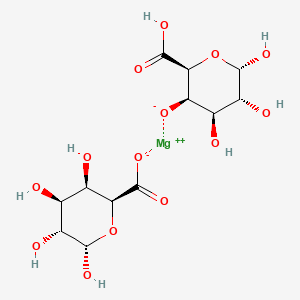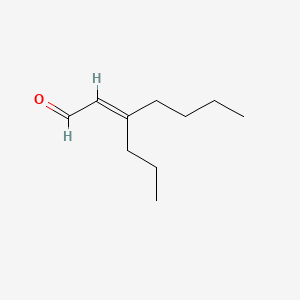
3-Propylhept-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylhept-2-enal is an organic compound with the molecular formula C10H18O It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Propylhept-2-enal can be synthesized through several methods. One common approach is the aldol condensation reaction, where valeraldehyde undergoes self-condensation to form 2-propyl-3-hydroxyheptanal, which can then be dehydrated to yield this compound . The reaction typically requires basic catalysts such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Catalysts such as metal oxides may be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Propylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bond in the molecule allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) can be used for electrophilic addition reactions.
Major Products Formed
Oxidation: 3-Propylheptanoic acid.
Reduction: 3-Propylhept-2-enol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Propylhept-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-Propylhept-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule also allows for interactions with various biological pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propylhept-2-enal: Similar in structure but with the propyl group at the second carbon position.
2-Heptenal: Lacks the propyl group, making it less hydrophobic.
3-Heptenal: Similar structure but with a shorter carbon chain.
Uniqueness
3-Propylhept-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer carbon chain and the position of the double bond and aldehyde group make it more hydrophobic and reactive compared to similar compounds .
Propriétés
Numéro CAS |
84712-89-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(E)-3-propylhept-2-enal |
InChI |
InChI=1S/C10H18O/c1-3-5-7-10(6-4-2)8-9-11/h8-9H,3-7H2,1-2H3/b10-8+ |
Clé InChI |
OCXBCRILLZNZPA-CSKARUKUSA-N |
SMILES isomérique |
CCCC/C(=C/C=O)/CCC |
SMILES canonique |
CCCCC(=CC=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
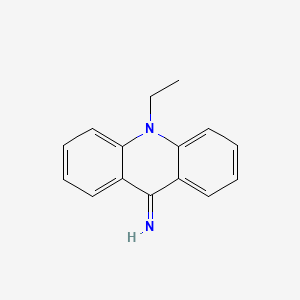


![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
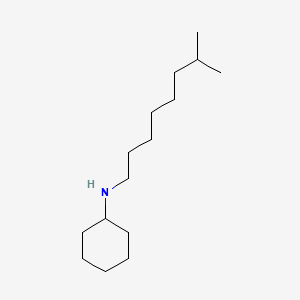
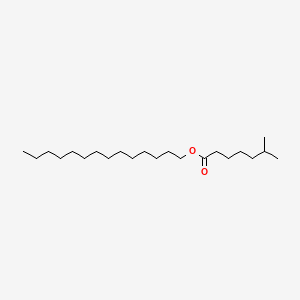
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

